
4-(2-溴苯基)-1-丁烯
描述
4-(2-Bromophenyl)-1-butene is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butene chain
科学研究应用
4-(2-Bromophenyl)-1-butene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Biological Studies: Researchers use 4-(2-Bromophenyl)-1-butene to study the effects of brominated compounds on biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and a boronic acid derivative to couple the bromophenyl group with a butene chain . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Another method involves the Heck reaction , where the bromophenyl group is coupled with a butene derivative in the presence of a palladium catalyst and a base . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Bromophenyl)-1-butene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
4-(2-Bromophenyl)-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce alcohols or ketones.
作用机制
The mechanism of action of 4-(2-Bromophenyl)-1-butene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules . The phenyl ring and butene chain also contribute to its overall chemical behavior, affecting its binding affinity and selectivity towards specific targets.
相似化合物的比较
Similar Compounds
4-(2-Chlorophenyl)-1-butene: Similar to 4-(2-Bromophenyl)-1-butene, but with a chlorine atom instead of bromine.
4-(2-Iodophenyl)-1-butene: Contains an iodine atom, which is larger and more polarizable than bromine.
4-Phenyl-1-butene: Lacks a halogen atom, resulting in different chemical behavior and reactivity compared to halogenated derivatives.
Uniqueness
4-(2-Bromophenyl)-1-butene is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it distinct from its chlorinated and iodinated counterparts .
属性
IUPAC Name |
1-bromo-2-but-3-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVAFQKTIHSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392932 | |
| Record name | 4-(2-bromophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71813-50-8 | |
| Record name | 4-(2-bromophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

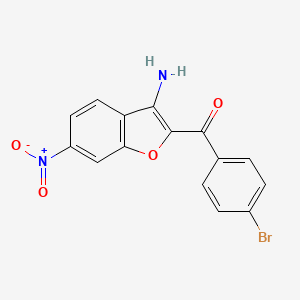
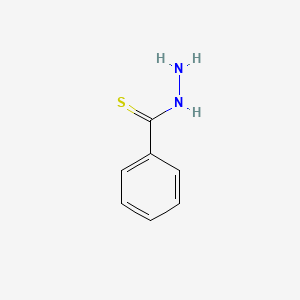
![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
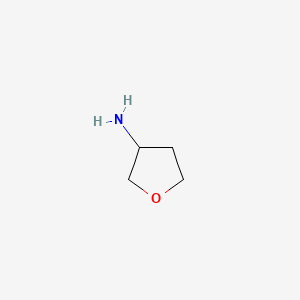
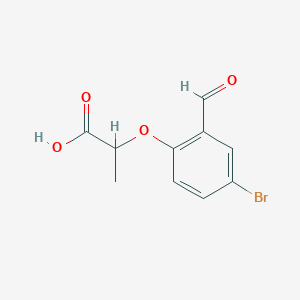
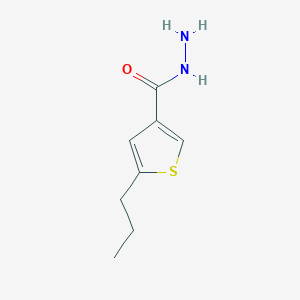
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)
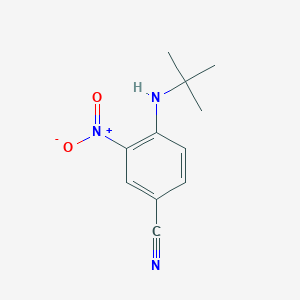
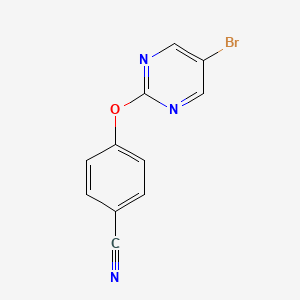
![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)
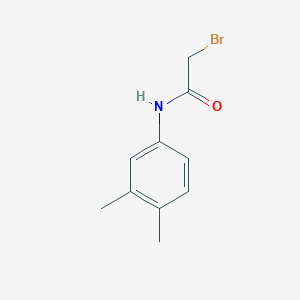


![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)
